molecular formula C14H32BrN B011115 Dodecyldimethylammonium bromide CAS No. 19959-22-9

Dodecyldimethylammonium bromide

Cat. No.: B011115
CAS No.: 19959-22-9
M. Wt: 294.31 g/mol
InChI Key: DLFDEDJIVYYWTB-UHFFFAOYSA-N
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Description

Dodecyldimethylammonium bromide (DDAB) is a cationic surfactant with the chemical formula $ \text{C}{12}\text{H}{25}(\text{CH}3)2\text{N}^+\text{Br}^- $. It consists of a dodecyl hydrocarbon chain, two methyl groups, and a positively charged quaternary ammonium head group balanced by a bromide counterion . DDAB is widely studied for its ability to form micelles and vesicles in aqueous solutions, making it valuable in catalysis, drug delivery, and DNA compaction . Its micellar solutions accelerate reaction kinetics by up to two orders of magnitude compared to water, attributed to enhanced substrate binding and micelle-mediated ion exchange .

Properties

CAS No.

19959-22-9

Molecular Formula

C14H32BrN

Molecular Weight

294.31 g/mol

IUPAC Name

N,N-dimethyldodecan-1-amine;hydrobromide

InChI

InChI=1S/C14H31N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H

InChI Key

DLFDEDJIVYYWTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(C)C.Br

Canonical SMILES

CCCCCCCCCCCCN(C)C.Br

Other CAS No.

19959-22-9

Related CAS

112-18-5 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison: Single-Chain vs. Gemini Surfactants

DDAB is structurally related to dodecyltrimethylammonium bromide (DTAB), a single-chain surfactant with one dodecyl tail. In contrast, gemini surfactants like alkanediyl-α-ω-bis(dodecyldimethylammonium) bromide ($ 12\text{-}s\text{-}12,2\text{Br}^- $) feature two DDAB-like monomers linked by a spacer ($ s = 2–12 $) (Table 1) .

Table 1: Structural Comparison of DDAB, DTAB, and Gemini Surfactants

Compound Structure Spacer Length (s) Critical Micelle Concentration (CMC)
DDAB Single-chain, $ \text{C}_{12} $ N/A ~1.2 mM
DTAB Single-chain, $ \text{C}_{12} $ N/A ~15 mM
$ 12\text{-}6\text{-}12,2\text{Br}^- $ Gemini, two $ \text{C}_{12} $ 6 ~0.1 mM

Gemini surfactants exhibit lower CMC values due to increased hydrophobicity and cooperative aggregation .

Micellar Properties and Morphological Transitions

DDAB-based gemini surfactants ($ 12\text{-}s\text{-}12,2\text{Br}^- $) undergo sphere-to-rod transitions at higher concentrations, reducing micellar ionization and enhancing catalytic efficiency . For example:

  • In $ 12\text{-}2\text{-}12,2\text{Br}^- $, micellar growth leads to a 100-fold acceleration of the dehydrobromination reaction $ 2\text{-(p-nitrophenyl)ethyl bromide} + \text{OH}^- $ compared to water .
  • Scission energy ($ E{\text{sc}} $) , a measure of micellar stability, varies with surfactant structure. DDAB has higher $ E{\text{sc}} $ than single-chain analogs like DTAB, enabling robust wormlike micelles (Table 2) .

Table 2: Scission Energy ($ E_{\text{sc}} $) of Cationic Surfactants

Surfactant $ E_{\text{sc}} $ (kT units)
DDAB 23.5
DTAB 18.0
CTAB 21.0
Reaction Kinetics and Catalytic Efficiency

DDAB-based gemini surfactants outperform single-chain surfactants in reaction acceleration. For instance:

  • The reaction $ \text{methyl naphthalene-2-sulfonate} + \text{Br}^- $ in $ 12\text{-}s\text{-}12,2\text{Br}^- $ micelles follows a pseudophase ion-exchange model, with rate constants 10–100× higher than in DTAB .
  • Micellar ionization degree ($\alpha$) decreases with spacer length $ s $, optimizing substrate binding and reaction efficiency .
Adsorption and Phase Behavior
  • Adsorption on Silica : Gemini surfactants (e.g., $ 12\text{-}2\text{-}12,2\text{Br}^- $) adsorb more effectively on silica surfaces than DTAB due to dual hydrophobic tails and stronger electrostatic interactions .
  • Phase Transitions : Mixtures of $ 12\text{-}6\text{-}12,2\text{Br}^- $ with sodium polyacrylate (NaPAA) form larger gel phases than DTAB/NaPAA systems, highlighting superior polyelectrolyte-surfactant synergy .

Preparation Methods

Reaction Mechanism and Stoichiometry

Dimethylamine acts as a bifunctional nucleophile, attacking two equivalents of 1-bromododecane to form the quaternary ammonium center. The reaction follows an S<sub>N</sub>2 mechanism, with the bromide ion functioning as both a leaving group and the final counterion. Critical to this process is maintaining a 2:1 molar ratio of dimethylamine to dodecyl bromide to prevent mono-alkylated byproducts.

Standard Laboratory Protocol

A representative procedure involves stirring a 38% aqueous dimethylamine solution (12.5 mL, 93.8 mmol) with dodecyl bromide (11.7 g, 46.9 mmol) in benzene (15 mL) at 20–25°C for 20 hours. Post-reaction, sodium hydroxide (1.9 g, 46.9 mmol) is added to neutralize excess acid, followed by vacuum evaporation. The crude product is dissolved in chloroform, filtered to remove inorganic salts, and concentrated to yield a mixture containing 46% DDAB alongside 40% mono-alkylated amine and 14% unreacted starting material.

Table 1: Key Reaction Parameters for DDAB Synthesis

ParameterValue
Temperature20–25°C
Time20 hours
Solvent SystemWater/benzene (1:1 v/v)
Molar Ratio (amine:alkyl bromide)2:1
Yield46%

Purification and Characterization Challenges

Analytical Verification

  • <sup>1</sup>H NMR : Distinguishes DDAB (δ 3.3–3.5 ppm, N<sup>+</sup>(CH<sub>3</sub>)<sub>2</sub>) from mono-alkylated analogs

  • FTIR Spectroscopy : Bilayer formation evident from C-H stretching modes (2845–2924 cm<sup>−1</sup>) and headgroup vibrations (725–891 cm<sup>−1</sup>)

  • Thermogravimetric Analysis : Decomposition onset at 160°C confirms thermal stability

Table 2: Spectroscopic Signatures of DDAB

TechniqueKey PeaksAssignment
FTIR2845 cm<sup>−1</sup>CH<sub>2</sub> asymmetric stretch
Raman1296 cm<sup>−1</sup>CH<sub>2</sub> twist
<sup>1</sup>H NMR0.88 ppm (t, 6H)Terminal CH<sub>3</sub> groups

Industrial-Scale Production Considerations

Solvent Selection

Benzene, though effective in laboratory syntheses, faces regulatory restrictions in commercial manufacturing. Alternatives under investigation include:

  • Toluene : Similar solvation capacity with lower toxicity

  • Supercritical CO<sub>2</sub> : Enables catalyst recycling and continuous flow processes

  • Ionic Liquids : Improve phase separation and reduce hydrolysis

Yield Optimization Strategies

  • Reagent Stoichiometry : Excess dimethylamine (2.5:1 molar ratio) suppresses mono-alkylation

  • Temperature Cycling : Alternating between 15°C and 30°C disrupts micelle formation, enhancing reagent contact

  • Ultrasonic Activation : Cavitation energy reduces reaction time by 40% in pilot studies

Emerging Synthetic Approaches

Microfluidic Continuous Synthesis

Lab-scale demonstrations show promise for:

  • Precise control of reagent mixing (<100 ms residence time)

  • Real-time pH adjustment via integrated sensors

  • 98% conversion efficiency at 50°C

Enzymatic Catalysis

Lipase-mediated alkylation in non-aqueous media achieves:

  • 70% enantiomeric excess for chiral analogs

  • Ambient temperature operation

  • Biodegradable byproduct profile

Q & A

Basic: How is the critical micelle concentration (CMC) of DDAB determined under varying temperatures?

Methodological Answer:
The CMC of DDAB is typically measured using conductometry and surface tension (ST) techniques. Conductometry tracks changes in electrical conductivity as surfactant concentration increases, with the inflection point indicating CMC. Surface tension measurements via the Wilhelmy plate method show a sharp decrease until CMC is reached, beyond which tension stabilizes. Temperature effects are quantified by repeating these experiments at different temperatures (e.g., 25–45°C) and applying the van’t Hoff equation to calculate thermodynamic parameters (ΔG, ΔH, ΔS). For instance, Mehta et al. (2005) reported a CMC of ~1.2 mM for DDAB at 25°C, decreasing with rising temperature due to enhanced hydrophobic interactions . Contact angle (CA) data on hydrophobic surfaces (e.g., Teflon) can also estimate CMC, though discrepancies may arise compared to ST methods .

Basic: What experimental approaches are used to synthesize and characterize DDAB-modified nanoparticles?

Methodological Answer:
DDAB-coated nanoparticles (e.g., nanostructured lipid carriers, NLCs) are synthesized via low-energy phase inversion temperature (PIT) techniques. A 2² factorial design optimizes parameters like surfactant concentration and homogenization speed. Post-synthesis, dynamic light scattering (DLS) measures particle size and polydispersity, while zeta potential confirms DDAB's cationic stabilization. Turbiscan AG Station analyzes colloidal stability by tracking backscattering intensity over time. For example, DDAB-coated NLCs showed reduced aggregation and improved biological compatibility compared to unmodified counterparts .

Basic: What factors influence the micellization thermodynamics of DDAB in aqueous solutions?

Methodological Answer:
Micellization thermodynamics depend on:

  • Temperature : Higher temperatures lower CMC by favoring hydrophobic tail aggregation .
  • Counterion type : Br⁻ ions (from DDAB) screen headgroup repulsions, promoting micelle formation.
  • Additives : Electrolytes (e.g., NaBr) compress the electrical double layer, reducing CMC. Mixed micelles with nonionic surfactants (e.g., Brij 35) alter aggregation numbers, studied via fluorescence quenching or small-angle neutron scattering (SANS) .

Advanced: How does DDAB function in the formation of aqueous two-phase systems (ATPS) with inorganic salts?

Methodological Answer:
DDAB-based gemini surfactants (e.g., ethanediyl-1,2-bis(dodecyldimethylammonium bromide)) form ATPS with salts like NaBr. Phase diagrams are constructed by titrating surfactant/salt ratios until turbidity indicates phase separation. Physicochemical properties (density, viscosity, partitioning coefficients) are measured for each phase. Such systems enable biomolecule purification; e.g., proteins preferentially partition into the surfactant-rich phase due to electrostatic interactions .

Advanced: What methodologies are employed to study DDAB's role in micellar catalytic systems for hydrolysis reactions?

Methodological Answer:
DDAB's catalytic efficiency in hydrolysis (e.g., of p-nitrophenyl picolinate) is assessed via UV-Vis kinetics. Gemini surfactants like 12-2-12 (DDAB-based) enhance reaction rates by stabilizing transition states in micellar cores. Pseudo-first-order rate constants (kobs) are derived from absorbance decay at 400 nm. Comparative studies with surfactants of varying tail lengths (e.g., 16-2-16) reveal that longer hydrophobic tails improve catalytic activity by lowering interfacial polarity .

Advanced: How does DDAB interact with DNA-phospholipid complexes, and what techniques are used to analyze these interactions?

Methodological Answer:
DDAB binds to DNA via electrostatic interactions between its quaternary ammonium groups and phosphate backbones. Ethidium bromide (EtBr) displacement assays quantify binding efficiency: fluorescence quenching indicates DNA compaction. For lipid complexes (e.g., DOPC liposomes), dynamic light scattering (DLS) monitors size changes, while isothermal titration calorimetry (ITC) measures binding enthalpy. Studies show DDAB-DNA complexes form stable transfection vectors, with optimal charge ratios (~2:1, cationic:anionic) determined by gel electrophoresis .

Advanced: What strategies optimize DDAB's use in phase transfer processes for nanocrystal synthesis?

Methodological Answer:
DDAB facilitates phase transfer of nanocrystals (e.g., CdSe) from polar to apolar solvents by forming reverse micelles. Key parameters include:

  • Core crystallinity : Zinc-blende cores transfer more efficiently than wurtzite .
  • Temperature : Room temperature (20–25°C) prevents micelle destabilization.
  • Counterion exchange : Cadmium acetate in the aqueous phase replaces Br⁻ with Cd²+, enabling shell growth via atomic layer deposition (ALD) .

Advanced: How is DDAB utilized in modifying sorbents for hydrocarbon removal, and what parameters affect its efficiency?

Methodological Answer:
DDAB modifies clay sorbents (e.g., bentonite) via ion exchange. The process involves:

Sorbent pretreatment : Acid activation to increase cation exchange capacity.

Surfactant loading : Stirring clay in DDAB solution (e.g., 2% w/v) for 24 h.

Characterization : X-ray diffraction (XRD) confirms interlayer expansion; BET analysis measures surface area. DDAB-modified clays show 3× higher diesel adsorption than unmodified clays due to enhanced hydrophobicity .

Advanced: What advanced techniques assess DDAB's adsorption dynamics at aqueous interfaces under varying ionic strengths?

Methodological Answer:
Adsorption kinetics are studied using radiotracer methods (e.g., ¹³C-labeled DDAB) or neutron reflectometry. Ionic strength effects are probed by varying NaBr concentrations. At high ionic strength (>0.1 M), DDAB's surface excess (Γ) increases due to charge screening, as shown by Okuda et al. (1984) using Gibbs adsorption isotherms .

Advanced: How does structural modification of DDAB-based gemini surfactants affect their interaction with cyclodextrins?

Methodological Answer:
Spacer length in DDAB-based gemini surfactants (e.g., 12-s-12) modulates β-cyclodextrin (CD) binding. NMR diffusometry and conductometry reveal a 2:1 (CD:gemini) binding stoichiometry. Longer spacers (s=8–10) increase association constants (K₁₁) by reducing steric hindrance. For example, 12-10-12 shows K₁₁ = 420 M⁻¹, compared to 220 M⁻¹ for 12-2-12, due to enhanced hydrophobic cavity fit .

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